7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
7-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by its chloro group at the 7th position and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: : The synthesis often begins with readily available starting materials such as o-phenylenediamine and chloroacetic acid.
Condensation Reaction: : The o-phenylenediamine is condensed with chloroacetic acid under acidic conditions to form an intermediate compound.
Cyclization: : The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazole ring.
Oxidation: : The resulting compound is then oxidized to introduce the carboxylic acid group at the 5th position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also be employed to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions at the chloro or carboxylic acid positions can lead to the formation of new derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: : The compound has shown biological activity, including antimicrobial and antitumor properties.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
7-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is similar to other imidazole derivatives, such as imidazole itself, benzimidazole, and various substituted benzimidazoles. its unique chloro and carboxylic acid groups contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
List of Similar Compounds
Imidazole
Benzimidazole
2-Methylimidazole
4,5-Dimethylimidazole
1-Methylbenzimidazole
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFOELDGFDCQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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